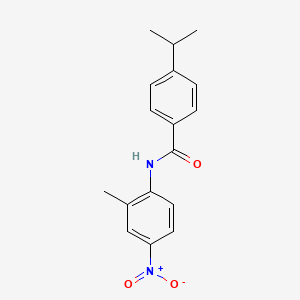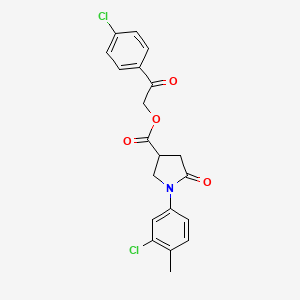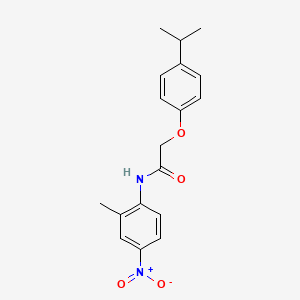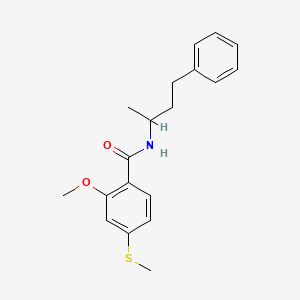
4-isopropyl-N-(2-methyl-4-nitrophenyl)benzamide
Übersicht
Beschreibung
4-isopropyl-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as IMD-0354, which is a selective inhibitor of nuclear factor-kappa B (NF-κB) signaling. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immunity, and apoptosis. IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
IMD-0354 is a selective inhibitor of NF-κB signaling. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immunity, and apoptosis. Inhibition of NF-κB signaling by IMD-0354 prevents the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the expression of its downstream target genes.
Biochemical and Physiological Effects:
IMD-0354 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines. Additionally, IMD-0354 has been shown to reduce inflammation and ameliorate disease symptoms in animal models of autoimmune disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of IMD-0354 is its selectivity for NF-κB signaling, which reduces the potential for off-target effects. Additionally, IMD-0354 has been shown to enhance the anticancer activity of various chemotherapeutic agents. However, one of the limitations of IMD-0354 is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Zukünftige Richtungen
For the research on IMD-0354 include the development of more potent and selective inhibitors of NF-κB signaling, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various diseases. Additionally, the mechanisms underlying the anticancer activity of IMD-0354 and its potential interactions with other signaling pathways should be further investigated.
Wissenschaftliche Forschungsanwendungen
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB signaling plays a crucial role in the promotion of tumor growth and survival. Inhibition of NF-κB signaling by IMD-0354 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. Additionally, IMD-0354 has been shown to enhance the anticancer activity of various chemotherapeutic agents.
In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, NF-κB signaling plays a crucial role in the regulation of inflammation. Inhibition of NF-κB signaling by IMD-0354 has been shown to reduce inflammation and ameliorate disease symptoms in animal models of autoimmune disorders.
Inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are also characterized by the activation of NF-κB signaling. Inhibition of NF-κB signaling by IMD-0354 has been shown to reduce airway inflammation and improve lung function in animal models of asthma and COPD.
Eigenschaften
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)13-4-6-14(7-5-13)17(20)18-16-9-8-15(19(21)22)10-12(16)3/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYVZXDUWJORPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B3981826.png)




![4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B3981873.png)

![3,5-dimethyl-1-[(phenylthio)acetyl]piperidine](/img/structure/B3981895.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3981902.png)
![methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B3981904.png)
![2-[(3-fluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3981911.png)
![5-[(1-sec-butyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3981919.png)
acetic acid](/img/structure/B3981930.png)